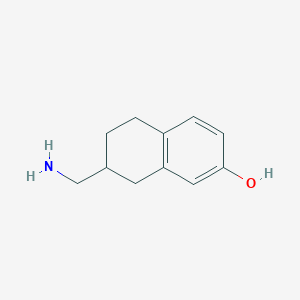
Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- is an organic compound with a unique structure that includes a fluoro group, a phenyl group, and a phenylthio group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of 2-fluoroacetophenone with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase transfer agents may also be employed to improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- undergoes various chemical reactions, including:
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Thiols, amines, halides
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions
Alcohols: Formed through reduction of the carbonyl group
Substituted Derivatives: Formed through nucleophilic substitution reactions
Applications De Recherche Scientifique
Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: May be used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- involves interactions with various molecular targets. The fluoro group can participate in hydrogen bonding and dipole-dipole interactions, while the phenylthio group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 2,2,2-trifluoro-1-phenyl-: Contains three fluoro groups instead of one.
Ethanone, 2-bromo-1-phenyl-: Contains a bromo group instead of a fluoro group.
2,2-Dichloro-2-fluoro-1-phenylethanone: Contains two chloro groups and one fluoro group.
Uniqueness
Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- is unique due to the presence of both a fluoro group and a phenylthio group, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and potential pharmaceutical applications.
Propriétés
| 134988-41-3 | |
Formule moléculaire |
C14H11FOS |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
2-fluoro-1-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C14H11FOS/c15-14(17-12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11/h1-10,14H |
Clé InChI |
RCUFAUZWAROMQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(F)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)
![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/no-structure.png)



